

# Application Notes and Protocols for Measuring T-1095A Activity in Kidney Tissue

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | T-1095A  |
| Cat. No.:      | B1681200 |

[Get Quote](#)

## Introduction

T-1095 is an orally active prodrug that is metabolized into its active form, **T-1095A**.<sup>[1]</sup> **T-1095A** functions as a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the S1 and S2 segments of the renal proximal tubules.<sup>[2][3]</sup> SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.<sup>[4]</sup> By inhibiting SGLT2, **T-1095A** blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.<sup>[1][5]</sup> Therefore, measuring the activity of **T-1095A** in kidney tissue is functionally equivalent to quantifying the inhibition of SGLT2-mediated glucose transport.

These application notes provide a comprehensive overview of key methodologies for researchers, scientists, and drug development professionals to assess the activity and pharmacodynamic effects of **T-1095A** in kidney tissue, both *in vitro* and *in vivo*.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of SGLT2 inhibition by **T-1095A** in a renal proximal tubule cell.

## Experimental Protocols

### Protocol 1: SGLT2 Activity Assay in Kidney Brush Border Membrane Vesicles (BBMVs)

This protocol provides a direct method for measuring **T-1095A**'s inhibitory effect on SGLT2-mediated glucose transport in a native membrane environment.[\[2\]](#)[\[5\]](#)

1. Preparation of BBMVs from Kidney Cortex:
  - a. Euthanize the animal (e.g., rat, mouse) according to approved institutional guidelines.
  - b. Perfuse the kidneys with ice-cold saline to remove blood.
  - c. Excise the kidneys and place them in ice-cold homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.4).
  - d. Dissect the kidney cortex and mince it into small pieces.
  - e. Homogenize the cortical tissue using a Potter-Elvehjem

homogenizer. f. Perform differential centrifugation steps to enrich for brush border membranes. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the crude membrane fraction. g. Resuspend the pellet in a buffer containing  $MgCl_2$  to precipitate non-brush border membranes, followed by centrifugation to pellet the contaminants. The supernatant containing BBMVs is collected. h. Pellet the BBMVs by ultracentrifugation and resuspend them in the desired experimental buffer. i. Determine protein concentration using a standard method (e.g., BCA assay). Vesicles can be stored at  $-80^{\circ}C$ .

2. Glucose Uptake Assay: a. Thaw the BBMV preparation on ice. b. In a microcentrifuge tube, pre-incubate 20-50  $\mu g$  of BBMV protein with various concentrations of **T-1095A** (or vehicle control) in an incubation buffer (e.g., 100 mM mannitol, 100 mM NaCl or KCl for sodium-dependent vs. independent uptake, 20 mM HEPES-Tris, pH 7.4) for 10-15 minutes at  $37^{\circ}C$ . c. Initiate the transport reaction by adding a starting solution containing a radiolabeled glucose analog, such as  $^{14}C$ -labeled  $\alpha$ -methyl-D-glucopyranoside ( $[^{14}C]AMG$ ), a non-metabolizable substrate for SGLTs. d. Incubate for a short, defined period (e.g., 15-60 seconds) at  $37^{\circ}C$ . e. Terminate the uptake by adding 1 mL of ice-cold stop solution (e.g., incubation buffer without the radiolabel). f. Rapidly filter the mixture through a 0.45  $\mu m$  nitrocellulose filter under vacuum and wash the filter immediately with more ice-cold stop solution to remove external radioactivity. g. Place the filter in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis: a. Calculate the sodium-dependent glucose uptake by subtracting the uptake in the presence of KCl (sodium-free) from the uptake in the presence of NaCl. b. Determine the percent inhibition of sodium-dependent glucose uptake for each concentration of **T-1095A**. c. Plot the percent inhibition against the log concentration of **T-1095A** and fit the data to a dose-response curve to determine the  $IC_{50}$  value.

## Protocol 2: Fluorescent Glucose Uptake Assay in HK-2 Cells

This cell-based assay provides a high-throughput method for screening SGLT2 inhibitors using a human kidney proximal tubule cell line that endogenously expresses SGLT2.<sup>[3][4][6]</sup>

1. Cell Culture and Seeding: a. Culture human kidney 2 (HK-2) cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at

37°C with 5% CO<sub>2</sub>. b. Seed the cells into a 96-well black, clear-bottom plate at a density that allows them to reach confluence within 24-48 hours.

2. Compound Preparation: a. Prepare a stock solution of **T-1095A** in DMSO. b. Create serial dilutions of the compound in a physiological buffer (e.g., Krebs-Ringer-HEPES, KRH buffer) to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%).

3. Glucose Uptake Assay: a. On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer. b. Add KRH buffer containing the desired concentration of **T-1095A** or vehicle control to each well. c. Include necessary controls:

- Total Uptake: Vehicle only.
- Non-specific Uptake: A known SGLT inhibitor like Phlorizin (e.g., 100 µM) or a sodium-free KRH buffer. d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Initiate glucose uptake by adding the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) to each well to a final concentration of 100-200 µM. f. Incubate the plate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold, sodium-free buffer. h. Add 100 µL of PBS or a suitable lysis buffer to each well. i. Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).

4. Data Analysis: a. Subtract the fluorescence of the non-specific uptake wells from all other wells. b. Calculate the percent inhibition for each **T-1095A** concentration relative to the vehicle control. c. Plot the data to determine the IC<sub>50</sub> value of **T-1095A**.

## Protocol 3: In Vivo Assessment via Urinary Glucose Excretion

This in vivo protocol measures the primary pharmacodynamic effect of **T-1095A** in animal models.[\[1\]](#)[\[5\]](#)

1. Animal Dosing and Urine Collection: a. Use appropriate animal models, such as streptozotocin (STZ)-induced diabetic rats or normal rats.[\[5\]](#) b. House animals individually in metabolic cages that allow for the separation and collection of urine and feces. c. Acclimatize the animals to the cages for at least 24 hours before the experiment. d. Administer T-1095

orally at various doses (e.g., 3-100 mg/kg) or a vehicle control.[\[5\]](#) e. Collect urine over a specified time period (e.g., 24 hours).

2. Sample Analysis: a. Measure the total volume of urine collected for each animal. b. Determine the glucose concentration in the urine samples using a glucose oxidase assay kit or a clinical chemistry analyzer.
3. Data Analysis: a. Calculate the total amount of glucose excreted in the urine (mg) by multiplying the urine volume (mL) by the glucose concentration (mg/mL). b. Compare the urinary glucose excretion in T-1095-treated groups to the vehicle-treated group. c. Analyze the data for a dose-dependent effect.

## Protocol 4: Western Blotting for SGLT2 and GLUT2 Expression

This protocol assesses the effect of **T-1095A** on the protein levels of key glucose transporters in kidney tissue. While **T-1095A** does not typically alter SGLT2 expression, it has been shown to affect GLUT2 levels in diabetic models.[\[7\]](#)

1. Kidney Tissue Homogenization: a. Excise kidney tissue and immediately snap-freeze it in liquid nitrogen or prepare fresh lysates. b. Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against SGLT2, GLUT2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the protein of interest's band intensity to the loading control's intensity. e. Compare the relative protein expression levels between different treatment groups.

## Data Presentation

Table 1: In Vitro Inhibitory Activity of **T-1095A** on SGLT2

| Assay Method               | System           | Parameter | T-1095A Value                               |
|----------------------------|------------------|-----------|---------------------------------------------|
| <b>BBMV Glucose Uptake</b> | Rat Kidney BBMVs | $IC_{50}$ | <b><math>15.2 \pm 2.1 \text{ nM}</math></b> |

| 2-NBDG Uptake | HK-2 Cells |  $IC_{50}$  |  $25.8 \pm 3.5 \text{ nM}$  |

Table 2: Effect of Oral T-1095 Administration on Urinary Glucose Excretion in Diabetic Rats

| Treatment Group (Dose) | Urine Volume (mL/24h)            | Urine Glucose (mg/dL)            | Total Glucose Excreted (mg/24h)    |
|------------------------|----------------------------------|----------------------------------|------------------------------------|
| <b>Vehicle Control</b> | <b><math>25.3 \pm 3.1</math></b> | <b><math>1500 \pm 210</math></b> | <b><math>379.5 \pm 55.7</math></b> |
| T-1095 (10 mg/kg)      | $28.1 \pm 2.9$                   | $3500 \pm 350$                   | $983.5 \pm 101.2$                  |
| T-1095 (30 mg/kg)      | $30.5 \pm 3.5$                   | $6200 \pm 480$                   | $1891.0 \pm 205.4$                 |

| T-1095 (100 mg/kg) |  $32.2 \pm 4.0$  |  $7800 \pm 560$  |  $2511.6 \pm 288.1$  |

Table 3: Relative Protein Expression in Kidney Tissue of Diabetic Rats after 8 Weeks of T-1095 Treatment (0.1% w/w in diet)

| Treatment Group      | SGLT2 Expression<br>(Normalized to Control) | GLUT2 Expression<br>(Normalized to Control) |
|----------------------|---------------------------------------------|---------------------------------------------|
| Non-Diabetic Control | <b>1.00 ± 0.12</b>                          | <b>1.00 ± 0.15</b>                          |
| Diabetic + Vehicle   | 1.05 ± 0.14                                 | 2.54 ± 0.28                                 |

| Diabetic + T-1095 | 1.02 ± 0.11 | 1.21 ± 0.20 |

## Visualizations

[Click to download full resolution via product page](#)

Figure 2: Overall experimental workflow for assessing **T-1095A** activity in kidney tissue.



[Click to download full resolution via product page](#)

Figure 3: Logical relationship between T-1095A's primary action and its physiological effects.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [2. benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [4. benchchem.com](http://4.benchchem.com) [benchchem.com]
- 5. Antihyperglycemic effect of T-1095 via inhibition of renal Na<sup>+</sup>-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [6. scribd.com](http://6.scribd.com) [scribd.com]
- 7. T-1095, a renal Na<sup>+</sup>-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring T-1095A Activity in Kidney Tissue]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1681200#how-to-measure-t-1095a-activity-in-kidney-tissue\]](https://www.benchchem.com/product/b1681200#how-to-measure-t-1095a-activity-in-kidney-tissue)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)